5H-[1,2,4]triazino[5,6-b]indole
Description
Properties
CAS No. |
245-12-5 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C9H6N4/c1-2-4-7-6(3-1)8-9(12-7)10-5-11-13-8/h1-5H,(H,10,11,12) |
InChI Key |
FUXGNLJTRBGPHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=CN=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=CN=N3 |
Other CAS No. |
245-12-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Modifications
Metal Complexes (Ni(II)/Cu(II) Schiff Base Derivatives)
Derivatives like (E)-2-(((5H-[1,2,4]triazino[5,6-b]indol-3-yl)imino)methyl)phenol (L17) form square-planar Ni(II) and octahedral Cu(II) complexes. These complexes exhibit DNA-binding via electrostatic and minor-groove interactions, with binding constants (Kb) up to 4.8 × 10⁴ M⁻¹, surpassing the parent compound in human serum albumin (HSA) affinity .
Pyrido-Triazinoindole Derivatives
Pyrido[1',2':2,3][1,2,4]triazino[5,6-b]indoles, synthesized via Q-Tube reactors under trifluoroacetic acid catalysis, demonstrate enhanced synthetic efficiency (90–95% yields).
Triazine and Quinoline Hybrids
Hybrids combining 1,3,5-triazine or 4-amino-7-chloroquinoline units with the triazinoindole core show antileishmanial activity (e.g., IC₅₀ = 4.01 µM against L. donovani), targeting dihydrofolate reductase (DHFR) with 20-fold selectivity over standard drugs .
Thioacetamide and Thiourea Derivatives
Substitutions with thioether groups (e.g., N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide) yield α-glucosidase inhibitors (IC₅₀ = 0.82–1.24 µM) and antidepressant agents, highlighting diversification beyond anticancer use .
Pharmacological Advantages and Limitations
- Advantages: Triazinoindole derivatives show lower cytotoxicity (e.g., CC₅₀ = 227.04 µM for triazine hybrids) compared to parent compounds . Thiol derivatives (e.g., 5H-triazino[5,6-b]indole-3-thiol) exhibit dual antimicrobial and analgesic activity .
- Limitations :
Preparation Methods
Core Synthesis via Condensation of Isatin with Thiosemicarbazide
The foundational method for constructing the 5H-triazino[5,6-b]indole scaffold involves the condensation of isatin (indole-2,3-dione) with thiosemicarbazide. This reaction typically proceeds in aqueous potassium carbonate under reflux conditions, yielding the intermediate 3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, which cyclizes to form the triazinoindole core. For example, refluxing isatin with thiosemicarbazide in water for 6–8 hours produces the tricyclic product in 70–85% yield after acidification with glacial acetic acid.
A critical advancement involves microwave irradiation, which reduces reaction times to 3–6 minutes while maintaining yields above 75%. This method eliminates the need for organic solvents, leveraging water as a green medium. Comparative studies show that microwave-assisted synthesis improves efficiency, with yields increasing by 20–30% compared to conventional heating.
Functionalization at Position 3: Thiolation and Alkylation
The 3-position of the triazinoindole core is highly reactive, enabling thiolation and subsequent alkylation or arylation. Treatment of the intermediate with chloroacetyl chloride in glacial acetic acid introduces thiol groups, forming 3-mercapto derivatives. For instance, 3-mercapto-5H-triazino[5,6-b]indole-5-acetic acid is synthesized via nucleophilic substitution, demonstrating potent antioxidant activity.
Alkylation at this position is achieved using alkyl halides or allyl bromides. Reacting 3-mercapto derivatives with allyl bromide in dry dimethyl sulfoxide (DMSO) and potassium carbonate yields 5-allyl-5H-triazino[5,6-b]indole-3-thiol, a compound studied for its structural and electronic properties. Substituted acetamides can also be introduced, expanding the diversity of derivatives.
Substituent Modulation at Position 5
Position 5 of the triazinoindole ring permits functionalization through alkylation or acetylation. The synthesis of 5-acetic acid derivatives involves reacting the core with chloroacetic acid under basic conditions. For example, 3-mercapto-5H-triazino[5,6-b]indole-5-acetic acid is prepared by treating the thiol intermediate with chloroacetic acid and sodium hydroxide, achieving 66–78% yields after recrystallization.
Nitro-substituted derivatives are synthesized using nitro-isatin precursors. Condensation of 7-nitro-isatin with thiosemicarbazide under microwave irradiation produces 7-nitro-5H-triazino[5,6-b]indole-3-thiol, which serves as a precursor for hybrid molecules with benzimidazole or benzoxazole moieties.
Hybridization with Benzimidazole and Benzoxazole
Recent strategies focus on hybridizing the triazinoindole core with benzimidazole or benzoxazole rings to enhance biological activity. A two-step protocol involves:
- Synthesizing 3-mercapto-triazinoindole via microwave-assisted condensation.
- Coupling with 2-chloromethylbenzimidazole in ethanol using triethylamine as a base.
This method yields hybrids such as 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-8-nitro-5H-triazino[5,6-b]indole, which exhibit antifungal properties. Reaction optimization shows that triethylamine improves coupling efficiency, with final products isolated in 70–85% purity after column chromatography.
Environmental and Industrial Scalability
Efforts to industrialize triazinoindole synthesis emphasize solvent-free and aqueous conditions. The microwave method in water eliminates toxic solvents, reducing waste generation by 40–50% compared to traditional ethanol-based reflux. Additionally, solid-supported reactions using alumina or silica gel have been explored, though yields remain lower (50–60%) than solution-phase syntheses.
Table 1 compares key synthetic routes:
Q & A
Q. What are the standard synthetic routes for 5H-[1,2,4]triazino[5,6-b]indole derivatives, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves reacting substituted isatins with thiosemicarbazide in aqueous potassium carbonate, followed by cyclization under acidic conditions . Key optimization parameters include pH control (e.g., using sodium acetate in acetic acid for cyclization), temperature (reflux conditions for 3–5 hours), and stoichiometric ratios of reactants. Chromatography-mass spectrometry and elemental analysis are critical for purity validation . For reproducibility, factorial design methods (e.g., orthogonal arrays) can systematically assess variables like solvent polarity, temperature, and catalyst loading .
Q. How should researchers characterize the structural and electronic properties of this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regioselectivity in fused triazino-indole systems, particularly for distinguishing between isatin-derived substituents. Infrared (IR) spectroscopy identifies functional groups like thiols (-SH) or carbonyls. Mass spectrometry (MS) validates molecular weights, while X-ray crystallography resolves ambiguities in tautomeric forms (e.g., thione vs. thiol configurations) . Computational tools (e.g., DFT calculations) can predict electronic properties and reactive sites for further functionalization .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound-based iron chelators with antiproliferative activity?
Molecular docking and COMPARE analysis are pivotal for identifying binding affinities to iron-dependent enzymes (e.g., ribonucleotide reductase) and predicting cytotoxicity profiles . Advanced quantum chemical calculations (e.g., reaction path searches) optimize pyridinocycloalkyl moieties for iron coordination while maintaining cellular permeability . Virtual screening of derivatives against cancer cell line databases (e.g., NCI-60) can prioritize candidates for synthesis .
Q. What strategies resolve contradictions in pharmacological data (e.g., antiplatelet vs. antiproliferative effects) across studies?
Divergent results often arise from assay-specific conditions (e.g., platelet-rich plasma vs. cancer cell media) or substituent-dependent mechanisms. Meta-analyses of dose-response curves and selectivity indices (e.g., comparing IC₅₀ values for thromboxane synthetase inhibition versus cancer cell growth) clarify structure-activity relationships . Validated pharmacological models (e.g., ex vivo platelet aggregation assays paired with in vivo tumor xenografts) are recommended for cross-verification .
Q. How can multifactorial experimental designs improve yield and bioactivity in derivative synthesis?
Multivariate approaches, such as response surface methodology (RSM), optimize interdependent variables (e.g., reaction time, temperature, and reagent ratios) to maximize yield and bioactivity . For example, a central composite design (CCD) was used to optimize 4-thiazolidinone derivatives, balancing steric effects and electronic contributions . AI-driven platforms (e.g., COMSOL Multiphysics) enable real-time adjustment of synthetic parameters using predictive algorithms .
Methodological Challenges and Solutions
Q. What are the limitations of current pharmacological screening methods for this compound derivatives, and how can they be addressed?
Traditional 2D cell cultures may fail to replicate in vivo tumor microenvironments. Organoid models or 3D spheroid assays better mimic tissue complexity and iron chelation dynamics . High-content imaging (HCI) integrates cytotoxicity, apoptosis, and cell cycle data into multiparametric analyses, reducing false positives .
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Standardized protocols : Detailed synthetic procedures (e.g., molar ratios, purification steps) must be archived with digital lab notebooks .
- Open-access spectral libraries : Share NMR, IR, and MS data in repositories like PubChem or ChemSpider .
- Collaborative validation : Cross-laboratory replication of key findings (e.g., iron chelation efficacy) using blinded samples .
Tables of Key Data
Q. Table 1: Representative Derivatives and Bioactivities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
